Product packaging for Dichlorostyrene(Cat. No.:CAS No. 698-88-4)

Dichlorostyrene

Cat. No.: B3428803
CAS No.: 698-88-4
M. Wt: 173.04 g/mol
InChI Key: CISIJYCKDJSTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Monomers in Polymer Synthesis

Halogenated monomers are a class of chemical compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and are used as building blocks in polymer synthesis. specialchem.com The introduction of halogen atoms into a polymer's structure is a key strategy for modifying its properties. These monomers are instrumental in creating polymers with enhanced flame retardancy, increased chemical resistance, and improved thermal stability. specialchem.com The presence of halogens can also influence the polarity and energy levels of the polymer, which is particularly relevant for applications in organic electronics.

The synthesis of halogenated polymers can be achieved through two primary routes: the polymerization of halogen-containing monomers like dichlorostyrene (B3053091), or the post-polymerization halogenation of a pre-existing polymer. The choice of method depends on the desired polymer structure and properties. Halogenated monomers, which can be liquids or crystalline solids, are foundational to producing materials for demanding applications in sectors such as construction, automotive, and electronics. specialchem.com

Overview of Research Trajectories for this compound and its Polymers

Research into this compound has followed a trajectory from fundamental synthesis and polymerization to the exploration of its use in advanced materials. Dichlorostyrenes, including various isomers such as 2,5-dichlorostyrene (B75448) and 3,4-dichlorostyrene, are useful monomers for producing polymers and can act as curing agents for fiber-reinforced plastics. google.com A notable process for preparing chlorostyrenes involves reacting a dichlorobenzene with ethylene (B1197577) and an oxygen-containing gas in the presence of a palladium salt catalyst. google.com

The polymerization of this compound leads to polythis compound, a polymer with distinct thermal and optical properties. For instance, poly(2,6-dichlorostyrene) is a solid with a high glass transition temperature (Tg) of 167 °C, indicating good thermal stability.

Current research extends to the synthesis of copolymers to further tailor material properties. For example, poly(2,4‐dichloro‐6‐vinyl‐1,3,5‐triazine‐co‐styrene) has been prepared for use as a polymer support. researchgate.net Moreover, advanced polymerization techniques are being explored. Halogen bonding is being utilized as a tool in supramolecular chemistry to direct the synthesis of polymers, including the solid-phase radical polymerization of vinyl monomers. nih.govntu.edu.sgresearchgate.net This approach allows for a high degree of monomer alignment, leading to polymers with high molecular weights. ntu.edu.sgresearchgate.net

Scope and Academic Relevance of this compound Chemistry

The academic relevance of this compound chemistry is rooted in its utility for creating polymers with tailored functionalities. The study of this compound polymerization provides insights into how the position of chlorine atoms on the styrene (B11656) ring affects polymer properties. This understanding is crucial for designing materials for specific applications.

This compound serves as a model compound in studies exploring reaction mechanisms and polymer structure-property relationships. For example, the synthesis of copolymers of 4-chloromethylstyrene (a related chlorinated styrene) and styrene, followed by the introduction of bulky organosilicon groups, demonstrates how polymer backbones can be chemically modified to alter properties like thermal stability. researchgate.net The resulting polymers from this compound are valuable in academic research for developing novel materials, such as those used in organic semiconductors or as polymer supports for catalysts. researchgate.net The ongoing exploration of halogenated polymers contributes to the broader advancement of material science, with potential applications in high-performance coatings and advanced electronic devices.

Interactive Data Tables

Properties of this compound Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive IndexCAS Number
2,3-Dichlorostyrene C8H6Cl2173.04Not specifiedNot specified2123-28-6 chemspider.com
2,5-Dichlorostyrene C8H6Cl2173.04Not specifiedNot specified2039-85-2 nih.gov
2,6-Dichlorostyrene (B1197034) C8H6Cl2173.0488-90 °C / 8 mmHg chemicalbook.com1.573-1.575 chemicalbook.com28469-92-3 nih.gov
3,4-Dichlorostyrene C8H6Cl2173.04Not specifiedNot specified2039-83-0

Properties of Poly(2,6-dichlorostyrene)

PropertyValue
CAS Number 30350-14-2
Linear Formula (C8H6Cl2)n
Form Solid
Glass Transition Temperature (Tg) 167 °C
Refractive Index (n20/D) 1.625

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2 B3428803 Dichlorostyrene CAS No. 698-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISIJYCKDJSTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198892
Record name Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-88-4, 50852-77-2
Record name β,β-Dichlorostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Dichlorostyrene Monomer and Its Derivatives

Routes for Dichlorostyrene (B3053091) Monomer Synthesis

The synthesis of this compound monomers can be achieved through several established chemical pathways. The choice of method often depends on the desired isomer, scale of production, and available starting materials. The most common isomers of interest include 2,4-DCS, 2,5-DCS, 2,6-DCS, and 3,4-DCS.

One of the primary industrial methods for producing this compound is the dehydrochlorination of dichloroethylbenzene . This two-step process begins with the Friedel-Crafts alkylation of dichlorobenzene with ethylene (B1197577) to form dichloroethylbenzene. The subsequent step involves the elimination of hydrogen chloride from the ethyl group, typically by thermal cracking or base-catalyzed elimination, to yield the corresponding this compound.

A versatile laboratory-scale method for synthesizing specific isomers of this compound is the Wittig reaction . nih.govresearchgate.netresearchgate.netyoutube.comyoutube.com This reaction involves the treatment of a dichlorobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by reacting a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base. The reaction is highly reliable for converting aldehydes and ketones into alkenes. researchgate.netyoutube.comyoutube.com The formation of the stable triphenylphosphine (B44618) oxide byproduct provides a strong thermodynamic driving force for the reaction. youtube.com

Another powerful method for carbon-carbon bond formation is the palladium-catalyzed Heck reaction . nih.govdigitellinc.combiolmolchem.com This reaction can be employed to synthesize this compound by coupling a dichlorobenzene derivative (typically an iodide or bromide) with ethylene gas in the presence of a palladium catalyst and a base. While highly effective and offering good functional group tolerance, the cost of the palladium catalyst can be a consideration for large-scale synthesis. nih.gov

Below is a comparative overview of these synthetic methodologies:

Synthetic MethodStarting MaterialsKey Reagents/CatalystsGeneral ConditionsAdvantagesDisadvantages
DehydrochlorinationDichloroethylbenzeneBase (e.g., NaOH, KOH) or high temperatureHigh temperatures for thermal cracking or reaction with base in a solventSuitable for large-scale industrial productionMay require high energy input; potential for side reactions
Wittig ReactionDichlorobenzaldehyde, Methyltriphenylphosphonium halideStrong base (e.g., n-BuLi, NaH)Typically performed in an inert solvent like THF or etherHigh yields and specificity for alkene formation researchgate.netGenerates stoichiometric amounts of triphenylphosphine oxide waste youtube.com
Heck ReactionDichlorohalobenzene, EthylenePalladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., Et₃N, K₂CO₃)Requires a palladium catalyst and often elevated temperatures and pressuresGood functional group tolerance; can be highly selective digitellinc.comCost and potential toxicity of the palladium catalyst nih.gov

Functionalization Strategies for this compound (if applicable prior to polymerization)

Direct functionalization of the this compound monomer before polymerization is not a widely reported strategy. The primary reason is that the functional groups that might be introduced could interfere with the polymerization process itself. For instance, introducing nucleophilic or highly polar groups could inhibit radical or cationic polymerization mechanisms.

However, one approach to pre-polymerization functionalization is through the copolymerization of this compound with a monomer that already contains a desired functional group or a protected functional group. For example, copolymerizing 2,6-dichlorostyrene (B1197034) with glycidyl (B131873) methacrylate (B99206) introduces epoxide groups into the resulting polymer, which are then available for subsequent chemical modification. sigmaaldrich.com This method circumvents the challenges of functionalizing the this compound monomer directly while still allowing for the incorporation of reactive sites into the final polymer structure.

Chemical Modifications of this compound-Derived Polymers

Post-polymerization modification is a powerful and versatile strategy for introducing a wide array of functionalities onto a polymer backbone. researchgate.netgoogle.com This approach allows for the synthesis of a library of functional polymers from a single parent polymer, ensuring that all resulting materials have the same degree of polymerization and backbone structure. google.com For poly(this compound), the aromatic C-Cl and C-H bonds are the primary sites for chemical modification.

The chlorine atoms on the phenyl ring of poly(this compound) are generally unreactive towards simple nucleophilic substitution. However, the aromatic C-H bonds can undergo electrophilic substitution reactions, although the chloro substituents, being deactivating and ortho-, para-directing, will influence the position and rate of these reactions.

Sulfonation: The introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone can dramatically alter its properties, rendering it water-soluble and suitable for applications such as ion-exchange resins or proton-exchange membranes. digitellinc.com Sulfonation of aromatic polymers like polystyrene is typically achieved using strong sulfonating agents such as concentrated sulfuric acid, oleum, or chlorosulfonic acid. unl.edu For poly(this compound), the reaction would proceed via electrophilic aromatic substitution. The reaction conditions would need to be carefully controlled to avoid chain degradation or cross-linking. digitellinc.com

Phosphorylation: Similar to sulfonation, phosphorylation can be used to introduce phosphonate (B1237965) groups onto the aromatic rings of the polymer. This modification can enhance flame retardancy and thermal resistance. sigmaaldrich.comresearchgate.net A recent study demonstrated the manganese-catalyzed phosphorylation of polystyrene using various phosphonates, a method that could potentially be adapted for poly(this compound). researchgate.net

Modification via Copolymerization: As mentioned earlier, copolymerization provides a route to introduce reactive functional groups. The copolymer of 2,6-dichlorostyrene and glycidyl methacrylate contains reactive epoxide rings. sigmaaldrich.com These rings can be opened by a variety of nucleophiles, such as amines, thiols, and azides, to attach a wide range of functional moieties to the polymer chain. rsc.org This strategy offers a highly versatile platform for creating functional materials based on a this compound backbone.

Modification ReactionReagentsFunctional Group IntroducedPotential Application
SulfonationConcentrated H₂SO₄, Oleum, or [Dsim]Cl digitellinc.com-SO₃HIon-exchange resins, membranes digitellinc.comunl.edu
PhosphorylationPhosphonates with Mn catalyst researchgate.net-PO(OR)₂Flame retardants, enhanced thermal stability sigmaaldrich.comresearchgate.net
Epoxide Ring-Opening (on copolymers)Amines, Thiols, Azides rsc.orgVaries (e.g., -OH and amine/thiol/azide-derived group)Drug delivery, functional surfaces nih.gov

The synthesis of sulfonamide derivatives of poly(this compound) is a targeted modification to create materials with potential applications in areas like medicinal chemistry or as specialty resins. While direct synthesis on poly(this compound) is not extensively documented, a plausible synthetic route can be proposed based on standard organic transformations.

This multi-step process would likely involve:

Sulfonation: The poly(this compound) would first be sulfonated as described previously to introduce sulfonic acid groups onto the aromatic rings.

Chlorosulfonation: The resulting sulfonic acid groups would then be converted to sulfonyl chloride (-SO₂Cl) groups. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: Finally, the poly(this compound sulfonyl chloride) would be reacted with a primary or secondary amine (R¹R²NH) to form the desired sulfonamide linkage (-SO₂NR¹R²).

This pathway provides a conceptual framework for creating sulfonamide-functionalized poly(this compound), expanding the range of functional materials that can be derived from this versatile monomer.

Polymerization Chemistry of Dichlorostyrene

Radical Polymerization Mechanisms and Kinetics

Initiation: The process begins with the generation of free radicals from an initiator molecule, which is an unstable compound that decomposes upon heating or exposure to light. open.edu These primary radicals then attack a dichlorostyrene (B3053091) monomer molecule, breaking the π-bond of the vinyl group to form a new, larger radical. open.edu

Propagation: The newly formed monomer radical adds to subsequent this compound monomers in a repetitive fashion. youtube.com This chain growth step happens very rapidly, leading to the formation of a long polymer chain. The reactivity of the propagating species remains largely the same throughout the process. stanford.edu

Termination: The growth of a polymer chain ceases through termination reactions. The two most common mechanisms are combination (or coupling), where two growing radical chains join to form a single, longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains (one with a saturated end group and one with an unsaturated end group). libretexts.orgstanford.edu Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent, monomer, or chain transfer agent), can also terminate the chain and initiate a new one, often limiting the final molecular weight. libretexts.org

The kinetics of CFRP are characterized by a steady-state assumption, where the rate of radical generation (initiation) is balanced by the rate of radical consumption (termination). stanford.edu This leads to a relatively constant concentration of active radicals during the polymerization. The rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration. youtube.com

The outcome of the conventional free radical polymerization of this compound is highly dependent on the choice of initiator and the specific reaction conditions employed.

Initiator Systems: The selection of an initiator is crucial as it dictates the rate of radical generation. Common initiators are peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-azobis(isobutyronitrile), AIBN), which decompose thermally to produce radicals. libretexts.orgopen.edu The concentration of the initiator directly impacts both the polymerization rate and the final molecular weight of the poly(this compound). researchgate.net

Lower Initiator Concentration: Results in fewer initial chains, allowing each chain to grow longer before termination, thus producing a higher molecular weight polymer, albeit at a slower polymerization rate.

Reaction Conditions:

Temperature: Temperature significantly affects the rate of polymerization. A higher temperature increases the decomposition rate of the initiator, generating more radicals and accelerating the polymerization. mdpi.com It also increases the propagation rate constant. However, termination reactions are also accelerated, and chain transfer can become more prevalent, often leading to a decrease in the average molecular weight. google.com

Solvent: Polymerization can be carried out in bulk (no solvent), solution, suspension, or emulsion. ippi.ac.ir The choice of solvent can influence the reaction kinetics and the properties of the final polymer. In solution polymerization, the solvent can sometimes participate in chain transfer reactions, which can lower the molecular weight of the resulting polymer. researchgate.net

Initiator ConcentrationEffect on Polymerization RateEffect on Average Molecular WeightRationale
LowSlowerHigherFewer initial radical chains are generated, allowing each chain to propagate longer before termination.
HighFasterLowerA higher concentration of radicals leads to more initiation events and a higher probability of early termination. mdpi.com

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (polydispersity), controlled/living radical polymerization (CRP/LRP) techniques have been developed. ippi.ac.irresearchgate.net These methods introduce a dynamic equilibrium between a small number of active, propagating radical chains and a vast majority of dormant species. researchgate.netcmu.edu This reversible deactivation process minimizes irreversible termination reactions, allowing chains to grow simultaneously and in a more uniform manner. dokumen.pub The key features of a controlled polymerization include a linear evolution of molecular weight with monomer conversion and the formation of polymers with low polydispersity (typically below 1.5). cmu.edu The three primary methods of CRP are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netsigmaaldrich.com

ATRP is a versatile and widely used CRP method discovered independently by Krzysztof Matyjaszewski and Mitsuo Sawamoto in 1995. wikipedia.org It relies on a reversible atom transfer process catalyzed by a transition metal complex, typically copper-based. wikipedia.orgyoutube.com

The general mechanism involves the reversible activation of a dormant species (an alkyl halide, R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand). This generates a propagating radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br). youtube.com The radical can then add monomer units (propagate). The key to control is the rapid deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species. wikipedia.org This equilibrium is heavily shifted towards the dormant side, keeping the concentration of active radicals extremely low and thus suppressing termination reactions. cmu.edu

For this compound, the essential components of an ATRP system would be:

Monomer: this compound.

Initiator: An alkyl halide with a structure similar to the propagating chain end is often preferred to ensure efficient initiation. cmu.edu For example, an activated benzyl (B1604629) halide could be used.

Catalyst: A transition metal salt, most commonly Cu(I)Br or Cu(I)Cl. youtube.com

Ligand: A ligand, typically a nitrogen-based compound like bipyridine or a multidentate amine, is required to solubilize the transition metal salt and tune the catalyst's reactivity. cmu.eduyoutube.com

The rate of polymerization in ATRP is first order with respect to monomer concentration and initiator concentration, and it also depends on the ratio of the activator (e.g., Cu(I)) to deactivator (e.g., Cu(II)) concentrations. cmu.edu

RAFT polymerization achieves control by using a thiocarbonylthio compound as a chain transfer agent (CTA), often called a RAFT agent. wikipedia.org This technique is highly versatile and tolerant of a wide range of functional monomers, including substituted styrenes. sigmaaldrich.comsigmaaldrich.com

The RAFT mechanism involves a sequence of addition-fragmentation equilibria. A propagating radical (P•n) adds to the C=S bond of the RAFT agent, forming a short-lived radical intermediate. This intermediate then fragments, releasing either the initial radical attached to the RAFT agent (R•) or the propagating chain (P•n). This rapid exchange between active propagating chains and dormant polymeric RAFT adducts ensures that all chains have an equal opportunity to grow, leading to controlled molecular weight and low polydispersity. sigmaaldrich.com

Key components for RAFT polymerization of this compound include:

Monomer: this compound.

Initiator: A conventional radical initiator (e.g., AIBN) is used to generate radicals throughout the reaction.

RAFT Agent (CTA): The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For styrenic monomers, dithioesters and trithiocarbonates are effective. sigmaaldrich.com

The success of RAFT polymerization lies in maintaining a rapid exchange between the active and dormant chains, which effectively "living" characteristics to the polymerization process. sigmaaldrich.com The final polymer chains retain the thiocarbonylthio end group, which can be used to re-initiate polymerization to form block copolymers. sigmaaldrich.com

TechniqueKey Controlling AgentMechanism PrincipleSuitability for this compound
ATRPTransition Metal Catalyst (e.g., Cu(I)/Ligand)Reversible activation/deactivation of dormant alkyl halide chains via atom transfer. wikipedia.orgYes, as a substituted styrene (B11656), it is compatible with ATRP conditions.
RAFTThiocarbonylthio Compound (RAFT Agent)Reversible chain transfer via an addition-fragmentation mechanism. wikipedia.orgYes, RAFT is known to be effective for a wide range of styrenic monomers. sigmaaldrich.com
NMPStable Nitroxide Radical (e.g., TEMPO)Reversible termination/cleavage of propagating chains with a stable radical. wikipedia.orgYes, NMP is particularly well-suited for the polymerization of styrene and its derivatives.

NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to mediate the polymerization. It is one of the simplest CRP methods as it can be thermally initiated without the need for a metal catalyst.

The core of the NMP mechanism is the reversible termination of a growing polymer radical (P•) by a stable nitroxide radical (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO) to form a dormant alkoxyamine. At elevated temperatures, this C-O bond in the alkoxyamine is labile and can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide. wikipedia.orgicp.ac.ru This equilibrium between active and dormant species, governed by the persistent radical effect, maintains a low concentration of propagating radicals, allowing for controlled growth. wikipedia.org

NMP can be initiated in two main ways:

Bimolecular Initiation: A conventional radical initiator (like benzoyl peroxide) is used alongside a free nitroxide. The initiator starts the polymerization, and the nitroxide reversibly traps the growing chains.

Unimolecular Initiation: A pre-formed alkoxyamine is used as the initiator. Upon heating, it decomposes into an initiating radical and the mediating nitroxide radical in the correct stoichiometry. wikipedia.org

NMP is particularly effective for the polymerization of styrene and its derivatives, making it a suitable method for producing well-defined poly(this compound). swaminathansivaram.in The rate of polymerization is typically first order with respect to monomer concentration. swaminathansivaram.in

Control over Molecular Weight and Polydispersity

Achieving control over the molecular weight (MW) and polydispersity (Đ, also known as the polydispersity index, PDI) is crucial for tailoring the properties of polythis compound for specific applications. This is primarily accomplished through controlled/living radical polymerization (CRP) techniques, which minimize irreversible termination reactions that lead to broad molecular weight distributions in conventional free-radical polymerization. cmu.eduswaminathansivaram.in

Key strategies for controlling the polymerization of vinyl monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for producing well-defined polymers from a variety of monomers, including styrenes. researchgate.net The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, which establishes a dynamic equilibrium between the dormant and active radical species. cmu.educmu.edu This equilibrium keeps the concentration of propagating radicals low, suppressing termination reactions. cmu.edu For substituted styrenes, ATRP has been shown to produce polymers with low polydispersities (Đ ≤ 1.10). cmu.edu The polymerization rate is first-order with respect to monomer, initiator, and the copper(I) catalyst concentration. cmu.edudtic.mil The structure of the initiator is critical; for instance, α,α-dichlorotoluene has been used as a bifunctional initiator for styrene, leading to chlorotelechelic polymers. cmu.edu Given its structure, this compound is expected to be amenable to ATRP, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions by adjusting the monomer-to-initiator ratio. researchgate.netcmu.edu Studies on various substituted styrenes show that monomers with electron-withdrawing groups, such as chlorine, tend to polymerize faster in ATRP systems. cmu.edu These substituents influence both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq). cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique that can be applied to a wide range of monomers, including styrenes, under various reaction conditions. sigmaaldrich.comwikipedia.org It operates via a degenerative chain transfer mechanism, employing a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent. sigmaaldrich.comwikipedia.org The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For styrenes, dithioesters and trithiocarbonates are often effective. sigmaaldrich.com RAFT allows for the synthesis of polymers with predictable molecular weights and low polydispersity. wikipedia.org The molecular weight can be predicted based on the ratio of the concentrations of consumed monomer to the RAFT agent. libretexts.org The process can be retarded if an inappropriate RAFT agent is chosen, but this can be mitigated by selecting a CTA that generates a re-initiating radical effective for the specific monomer. cmu.edu

The table below summarizes the key parameters influencing molecular weight and polydispersity in controlled radical polymerization of styrenic monomers.

ParameterEffect on Molecular Weight (MW)Effect on Polydispersity (Đ)Technique(s)
[Monomer]/[Initiator] Ratio Directly proportional; higher ratio leads to higher MW. cmu.eduGenerally low when initiation is fast.ATRP, RAFT
Initiator/Catalyst Concentration Higher initiator concentration leads to lower MW. patsnap.comCan be narrowed by optimizing catalyst/initiator ratios.ATRP
[Monomer]/[CTA] Ratio Directly proportional; higher ratio leads to higher MW. libretexts.orgNarrowed by using an appropriate and efficient CTA. cmu.eduRAFT
Reaction Temperature Affects rates of initiation, propagation, and termination. patsnap.comOptimal temperature range exists for minimizing Đ.ATRP, RAFT
Solvent Can influence catalyst solubility and reaction kinetics.Proper solvent choice can improve control and lower Đ.ATRP, RAFT

Emulsion Polymerization of this compound

Emulsion polymerization is a heterophase technique widely used for producing high molecular weight polymers at fast polymerization rates. dtic.mil For a hydrophobic monomer like this compound, this process typically involves dispersing the monomer in an aqueous phase with the aid of a surfactant. youtube.com

The successful emulsion polymerization of this compound hinges on carefully controlled reaction conditions to ensure colloidal stability and prevent coagulation. researchgate.net Key factors include:

Surfactants: A surfactant (or emulsifier) is essential for creating the initial monomer emulsion and stabilizing the resulting polymer latex particles. youtube.com A variety of anionic, cationic, and non-ionic surfactants can be used. youtube.com For styrene and its derivatives, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are common. researchgate.net The choice and concentration of the surfactant are critical; it must be above the critical micelle concentration (CMC) for micellar nucleation to be significant and must provide sufficient electrostatic or steric repulsion to prevent particle agglomeration. researchgate.netnih.gov Polymeric surfactants can also be employed to provide robust steric stabilization. nih.gov

Initiators: Water-soluble initiators, such as potassium persulfate (KPS), are typically used. researchgate.net Radicals are generated in the aqueous phase and diffuse into micelles or polymer particles to initiate polymerization. dtic.mil Oil-soluble initiators like azobisisobutyronitrile (AIBN) can also be used, which primarily generate radicals within the monomer droplets. scielo.brnih.gov

Temperature: The reaction temperature affects the initiator decomposition rate, propagation rate, and particle stability. researchgate.net For thermally initiated systems, a typical range is 60-90°C. cmu.edunih.gov

Electrolyte Concentration: The presence of electrolytes can affect colloidal stability. High concentrations can compress the electrical double layer around the particles, reducing repulsive forces and potentially leading to coagulation. researchgate.net

Agitation: Proper agitation is necessary to maintain a homogenous emulsion, but excessive shear can also induce coagulation. researchgate.net

The stability of the final latex dispersion is a primary concern and is influenced by the interplay of all these factors. researchgate.net A stable latex consists of discrete polymer nanoparticles dispersed in water, appearing as a milky white liquid. nih.gov

Micellar Nucleation: This is the classical mechanism for hydrophobic monomers like styrene when the surfactant concentration is above the CMC. nih.gov Monomer molecules are solubilized within surfactant micelles. Radicals generated in the aqueous phase enter these monomer-swollen micelles, initiating polymerization and transforming them into polymer particles. dtic.mil These newly formed particles then grow by absorbing more monomer from the larger monomer droplets, which act as reservoirs. nih.gov The vast surface area of the numerous micelles makes them the primary site for radical capture and nucleation compared to the much larger monomer droplets. dtic.mil

Homogeneous and Droplet Nucleation: Homogeneous nucleation can occur when radicals generated in the aqueous phase propagate with dissolved monomer molecules to form an oligomeric radical. Once this oligoradical reaches a critical chain length, it becomes insoluble and collapses upon itself, forming a primary particle that is then stabilized by surfactant. researchgate.net This mechanism becomes more significant at low surfactant concentrations. researchgate.net In contrast, droplet nucleation , where polymerization is initiated directly within the larger monomer droplets (0.1-10 µm), is generally considered insignificant in conventional emulsion polymerization due to the droplets' low total surface area. scielo.br However, in miniemulsion polymerization , the initial monomer droplets are sheared to a much smaller size (50-500 nm) and stabilized against degradation by an osmotic pressure agent (a hydrophobe). In this case, droplet nucleation becomes the dominant mechanism, and each droplet effectively becomes a nanoreactor. scielo.br The choice of initiator (water-soluble vs. oil-soluble) can influence the relative importance of these nucleation pathways. scielo.brnih.gov

Other Polymerization Techniques (e.g., Cationic Polymerization)

While radical polymerization is common for styrenic monomers, this compound can also be polymerized via cationic mechanisms. Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, such as a strong Brønsted or Lewis acid. researchgate.netnist.gov

The vinyl group of this compound is nucleophilic and can be attacked by a carbocation-generating initiator. Monomers with electron-donating substituents are typically good candidates for cationic polymerization because these groups stabilize the propagating carbocationic chain end. researchgate.net While chlorine is an electron-withdrawing group, the phenyl ring itself can stabilize the carbocation through resonance.

Key aspects of the cationic polymerization of this compound include:

Initiation: The process is typically initiated by a combination of a Lewis acid (co-initiator) such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), or titanium tetrachloride (TiCl₄), and a proton source (initiator) like water or an alcohol. nist.govresearchgate.net The Lewis acid activates the initiator to generate a strong electrophile that attacks the monomer's double bond. libretexts.orgnist.gov

Propagation: The newly formed carbocationic center then adds to another monomer molecule, regenerating the carbocation at the new chain end, and this process repeats. researchgate.net

Challenges: Cationic polymerizations are often very fast and can be difficult to control. cmu.edu Side reactions such as chain transfer and termination are common, which can lead to polymers with low molecular weights and broad polydispersities (high Đ). cmu.eduresearchgate.net Termination can occur when the propagating chain end combines with an anionic fragment from the counterion. researchgate.net Achieving a "living" cationic polymerization, where termination and transfer are suppressed, is challenging but possible under specific conditions, often at low temperatures. cmu.edursc.org

Polymerization Thermodynamics and Reaction Energetics

The feasibility and extent of polymerization are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). The relationship is given by the equation:

ΔG_p = ΔH_p - TΔS_p

Where ΔH_p is the enthalpy of polymerization, T is the absolute temperature, and ΔS_p is the entropy of polymerization.

Enthalpy of Polymerization (ΔH_p): For polymerization to be spontaneous (ΔG_p < 0), the process must be exothermic (ΔH_p < 0), as the entropy change is unfavorable. libretexts.org The polymerization of vinyl monomers is driven by the conversion of a weaker π-bond in the monomer's C=C double bond into a stronger σ-bond in the polymer backbone, resulting in a net release of energy. libretexts.orgresearchgate.net For styrene, the heat of polymerization is approximately -71 kJ/mol (or about -17 kcal/mol). nih.govresearchgate.net Research indicates that the substitution of chlorine onto the aromatic ring of styrene has little effect on the heat of polymerization. nist.gov Therefore, the ΔH_p for this compound is expected to be in a similar range to that of styrene. Highly exothermic reactions, like the polymerization of styrene derivatives, can lead to thermal runaways if the heat generated is not effectively removed. nih.gov

Entropy of Polymerization (ΔS_p): The entropy change during polymerization is negative (ΔS_p < 0). libretexts.org This is because a large number of disordered monomer molecules are converted into a more ordered long-chain polymer structure, leading to a significant loss of translational degrees of freedom. libretexts.orgbuffalo.edu

Ceiling Temperature (T_c): Because the entropic term (-TΔS_p) is positive and increases with temperature, there exists a "ceiling temperature" (T_c) for every polymerization, at which ΔG_p = 0. libretexts.org Above this temperature, polymerization is thermodynamically unfavorable, and depolymerization dominates. The ceiling temperature can be calculated as T_c = ΔH_p / ΔS_p. psu.edu For chain polymerizations like that of this compound, this temperature represents the upper limit at which high polymer can be formed. libretexts.org

The table below provides approximate thermodynamic data relevant to the polymerization of styrenic monomers.

Thermodynamic ParameterTypical Value for StyreneSignificance for this compound Polymerization
Enthalpy of Polymerization (ΔH_p) ~ -71 kJ/mol nih.govExothermic reaction; provides the driving force for polymerization. Value expected to be similar to styrene. nist.gov
Entropy of Polymerization (ΔS_p) Negative libretexts.orgpsu.eduUnfavorable change; represents increased order. Becomes more significant at higher temperatures.
Gibbs Free Energy (ΔG_p) Negative (below T_c)Must be negative for polymerization to proceed spontaneously.
Ceiling Temperature (T_c) Dependent on ΔH_p and ΔS_p psu.eduDefines the maximum temperature for effective polymer formation.

Copolymerization Strategies Involving Dichlorostyrene

Reactivity Ratios and Monomer Incorporation Behavior

The behavior of monomers during copolymerization is quantitatively described by their reactivity ratios, which indicate the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. These ratios are crucial for predicting the composition and microstructure of the resulting copolymer.

Determination by Kelen-Tüdös Method and Other Approaches

The Kelen-Tüdös method is a graphical technique widely used for the determination of monomer reactivity ratios in copolymerization. researchgate.netscielo.orgresearchgate.net It is an improvement over earlier methods like the Fineman-Ross method, as it provides a more even distribution of data points. scielo.orgresearchgate.net This method, along with others, has been instrumental in characterizing the copolymerization of dichlorostyrene (B3053091) with various comonomers.

In the case of the free-radical initiated copolymerization of 2,6-dichlorostyrene (B1197034) (2,6-DClSt) with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI), the reactivity ratios were determined using the Kelen-Tüdös method. The study revealed that for all three systems, the reactivity ratios were less than one, indicating a tendency for the monomers to be arranged randomly in the copolymer chains. researchgate.net

The following table summarizes the reactivity ratios for the copolymerization of 2,6-Dichlorostyrene (M1) with various maleimide derivatives (M2).

Reactivity Ratios for the Copolymerization of 2,6-Dichlorostyrene (M1) with Maleimide Derivatives (M2)

Comonomer (M2) r1 (2,6-DClSt) r2 (Maleimide Derivative)
Maleimide (MI) < 1 < 1
N-Methylmaleimide (NMeMI) < 1 < 1

Data sourced from a study on the free-radical-initiated copolymerization of 2,6-dichlorostyrene with maleimide, N-methylmaleimide, and N-phenylmaleimide. researchgate.net

Azeotropic Copolymerization Phenomena

Azeotropic copolymerization occurs when the composition of the copolymer being formed is identical to the composition of the monomer feed. This is a specific point in the copolymerization diagram where the monomer and copolymer composition curves intersect. This phenomenon is observed in systems where both reactivity ratios are either less than one or greater than one.

In the copolymerization of 2,6-dichlorostyrene with maleimide derivatives, azeotropic points were observed. researchgate.net Specifically, for the 2,6-DClSt and maleimide system, the azeotropic point was found at a 0.5 molar ratio of each monomer. For the systems with N-methylmaleimide and N-phenylmaleimide, the azeotropic composition was observed at a molar ratio of 0.4 for 2,6-DClSt to 0.6 for the respective maleimide derivative. researchgate.net The existence of these azeotropic points is a direct consequence of the reactivity ratios being less than one for both monomers in these systems. researchgate.net

Alternating Copolymerization Studies

Alternating copolymers are a class of polymers where two different monomer units are arranged in a regular, alternating sequence along the polymer chain. This type of structure is often achieved when there is a strong tendency for cross-propagation between the two monomers, which can be facilitated by the formation of charge-transfer complexes.

Role of Charge-Transfer Complexes in Alternating Copolymerization

Charge-transfer complexes (CTCs) are formed between electron-donor and electron-acceptor molecules. In the context of copolymerization, the formation of a CTC between two monomer molecules can significantly influence the polymerization mechanism, often leading to a highly alternating structure. The complex itself can be considered as a single entity that undergoes homopolymerization. cmu.edu

Maleic anhydride (B1165640) is a well-known electron-acceptor monomer that readily forms CTCs with electron-donor monomers like styrene (B11656) and its derivatives. cmu.eduresearchgate.net This interaction is a key factor in the widely studied alternating copolymerization of styrene and maleic anhydride. researchgate.net Given that this compound is a derivative of styrene, it is expected to exhibit similar behavior when copolymerized with strong electron-acceptor monomers like maleic anhydride. The electron-donating character of the styrene moiety, although potentially modulated by the electron-withdrawing chlorine atoms, should still allow for the formation of a CTC with maleic anhydride, thereby promoting an alternating copolymer structure.

Block Copolymer Synthesis Utilizing this compound Units

The synthesis of block copolymers incorporating this compound units allows for the creation of materials with distinct, phase-separated domains, leading to a combination of properties from each block. These architectures are crucial for developing thermoplastic elastomers and other high-performance materials.

Di-block and Multi-block Architectures

Di-block and multi-block copolymers containing this compound can be synthesized through various polymerization techniques. These structures consist of a segment of polythis compound connected to one or more segments of other polymers. For instance, di-block copolymers of a diene (like butadiene or isoprene) and this compound would consist of a rubbery diene block and a rigid this compound block.

The synthesis of di-block copolymers such as butadiene-styrene (PB-b-PS) and isoprene-styrene (PI-b-PS) has been achieved with high cis-1,4 content in the diene block using a two-step strategy with a neodymium phosphate (B84403) ester catalyst. nih.govrsc.orgresearchgate.net This approach could potentially be adapted for this compound, leading to di-block copolymers with enhanced elastomeric properties.

Multi-block architectures, such as triblock copolymers (e.g., this compound-butadiene-dichlorostyrene), are also of significant interest. These materials can exhibit properties of thermoplastic elastomers, where the this compound end-blocks form hard, glassy domains that physically crosslink the soft, rubbery mid-block.

Synthesis via Living/Controlled Polymerization Techniques

Living and controlled polymerization methods are essential for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.

Anionic Polymerization: Living anionic polymerization is a powerful technique for synthesizing block copolymers. By sequentially adding different monomers to a living polymer chain, well-defined block structures can be created. open.edu This method has been used to prepare random copolymers of styrene and diene derivatives, which can then be chemically modified. rsc.org It is a primary industrial method for producing styrene-diene block copolymers. nih.gov The synthesis of block copolymers containing this compound would be feasible using this technique, provided that the this compound monomer is compatible with the anionic polymerization conditions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of block copolymers with complex architectures. It has been successfully used to prepare random copolymers of styrene and 1,3-butadiene, which were then used as macro-chain transfer agents to create block copolymers. rsc.org This method offers a versatile route to synthesizing this compound-containing block copolymers.

Coordination Polymerization: Coordination catalysts, particularly those based on rare-earth metals, have been shown to be effective in the controlled polymerization of dienes, yielding high stereoregularity. nih.govrsc.orgresearchgate.net While these catalysts are often highly selective for specific monomers, modifications to the catalyst system can enable the polymerization of other monomers like styrene, allowing for the synthesis of block copolymers. nih.gov For example, a neodymium-based catalyst system was used to synthesize butadiene-styrene and isoprene-styrene di-block copolymers. nih.govrsc.org It is conceivable that similar strategies could be developed for the block copolymerization of this compound.

The table below summarizes the key features of different living/controlled polymerization techniques for synthesizing this compound-containing block copolymers.

Polymerization TechniqueKey FeaturesPotential for this compound Block Copolymers
Anionic Polymerization Produces well-defined block structures with controlled molecular weight. open.edunih.govHighly suitable for creating di-block and multi-block copolymers with this compound.
RAFT Polymerization Versatile for a wide range of monomers and allows for complex architectures. rsc.orgOffers a robust method for synthesizing this compound block copolymers with controlled structures.
Coordination Polymerization Can provide high stereoregularity in diene blocks. nih.govrsc.orgPotentially applicable for creating block copolymers with highly controlled microstructures, though catalyst development may be required.

Graft Copolymerization and Functionalization

Graft copolymers containing this compound can be prepared by attaching polythis compound chains onto a pre-existing polymer backbone, or vice versa. The chlorine atoms on the styrene ring of this compound also provide reactive sites for post-polymerization functionalization, allowing for the introduction of various chemical groups.

One common example of graft copolymerization is the production of acrylonitrile-butadiene-styrene (ABS) plastics. In this process, chains of styrene-acrylonitrile copolymer are grafted onto a polybutadiene (B167195) backbone. britannica.com This grafting imparts toughness and impact resistance to the material. A similar strategy could be employed using this compound, either in the backbone or the grafted chains, to enhance properties such as flame retardancy.

The functionalization of copolymers containing this compound can be achieved through reactions involving the chloro-substituents. These reactions can be used to introduce a wide range of functionalities, thereby tailoring the polymer's properties for specific applications. For example, the reactive anhydride groups in styrene-maleic anhydride copolymers can be reacted with various compounds to create functional derivatives. core.ac.uk Similarly, the this compound units in a copolymer could be modified to introduce groups that improve compatibility with other polymers or introduce new functionalities.

Terpolymerization and Higher-Order Systems

Terpolymerization involves the copolymerization of three different monomers. By incorporating this compound as one of the comonomers, it is possible to create terpolymers with a tailored balance of properties.

A well-known example of a terpolymer is ABS, which is composed of acrylonitrile (B1666552), butadiene, and styrene units. britannica.com The butadiene component provides impact strength, the acrylonitrile imparts heat resistance, and the styrene contributes rigidity. britannica.com Substituting styrene with this compound in this system could potentially lead to a flame-retardant ABS-type material.

Another example is the terpolymerization of styrene, maleic anhydride, and another monomer. When an electron-donating monomer is added to a styrene-maleic anhydride system, the terpolymerization can be treated as a copolymerization of two different charge-transfer complexes. researchgate.net The inclusion of this compound in such systems could influence the charge-transfer interactions and the resulting polymer properties.

Furthermore, acrylonitrile styrene acrylate (B77674) (ASA) is a terpolymer used to modify PVC composites. ncsu.edu The incorporation of this compound into such a system could offer an additional level of property modification. The synthesis of random copolymers of styrene and dienes, such as styrene-isoprene-butadiene (r-SIBR), has been accomplished via living anionic polymerization, demonstrating the feasibility of creating complex higher-order systems. rsc.org

Advanced Materials Science Applications of Dichlorostyrene Derived Polymers

Functional Polymers for Specific Technologies

Smart Materials and Stimuli-Responsive Systems

Polymers derived from dichlorostyrene (B3053091) are being explored for their potential in the development of smart materials and stimuli-responsive systems. These advanced materials are designed to exhibit significant changes in their physical or chemical properties in response to external stimuli. sc.edursc.orgnih.gov The incorporation of this compound moieties into a polymer architecture can impart unique characteristics that are advantageous for creating responsive materials.

The key to their function lies in the ability of the polymer to alter its microstructure, transitioning between hydrophilic and hydrophobic states or changing its conformation when triggered by environmental cues. nih.gov While research into this compound-specific smart systems is an emerging field, the inherent properties of the dichlorophenyl group—such as its high refractive index, thermal stability, and specific electronic and dielectric properties—make it a promising component.

Potential applications are being conceptualized in areas such as:

Optical and Chemical Sensors: The high refractive index of poly(2,6-dichlorostyrene) (n20/D = 1.625) can be harnessed in optical sensing applications. sigmaaldrich.com A stimuli-responsive polymer matrix containing this compound could be designed to swell or shrink in the presence of a specific analyte, altering the refractive index of the material and generating a detectable optical signal.

Photoresponsive Systems: By incorporating this compound into copolymers with photochromic molecules like azobenzene (B91143) or spiropyran, it is possible to create materials that respond to light. researchgate.net Light can be used as a non-invasive and precisely controlled stimulus to trigger changes in the material's shape, color, or surface properties. researchgate.netresearchgate.net The rigidity and stability of the this compound units could provide a robust matrix for the photo-active components.

Thermally-Responsive Materials: Poly(this compound) exhibits high thermal stability and a high glass transition temperature. sigmaaldrich.comsigmaaldrich.com This property can be tuned by copolymerizing this compound with monomers known to impart thermal responsiveness, such as N-isopropylacrylamide (NiPAm). specificpolymers.com Such copolymers could be engineered to have a specific lower critical solution temperature (LCST), making them suitable for applications in thermal switches or controlled-release systems that activate at a physiological temperature. specificpolymers.comnih.gov

The development of these materials often involves creating block or graft copolymers where the this compound segment provides structural integrity and specific physical properties, while another polymer segment provides the stimuli-responsive functionality. nih.gov

Structure-Property Relationships in Poly(this compound) Materials

The physical, thermal, and mechanical properties of poly(this compound) (PDCS) are intrinsically linked to its molecular structure. Key structural factors include the isomeric position of the chlorine atoms on the styrene (B11656) ring, the polymer's molecular weight, and its molecular weight distribution. sigmaaldrich.com These factors dictate how the polymer chains pack and interact, which in turn governs the macroscopic properties of the material. escholarship.orgaps.org

The presence of two chlorine atoms on the phenyl ring significantly influences the polymer's characteristics compared to standard polystyrene. The bulky and highly polar chlorine atoms introduce steric hindrance and strong dipole-dipole interactions between polymer chains. This severely restricts the rotational freedom of the polymer backbone. Consequently, a higher thermal energy is required to induce segmental motion, which results in a significantly elevated glass transition temperature (Tg). The Tg is a fundamental property that marks the transition from a rigid, glassy state to a more rubbery, flexible state. aps.org

For instance, poly(2,6-dichlorostyrene) has a reported glass transition temperature of 167 °C, which is substantially higher than that of polystyrene (approx. 100 °C). sigmaaldrich.comsigmaaldrich.com This high Tg makes PDCS a candidate for applications requiring dimensional stability at elevated temperatures.

The relationship between structure and key physical properties is summarized in the table below, using poly(2,6-dichlorostyrene) as a representative example.

PropertyValueStructural Rationale
Glass Transition Temperature (Tg) 167 °C sigmaaldrich.comsigmaaldrich.comThe two bulky chlorine atoms in the ortho positions create significant steric hindrance, restricting chain mobility and increasing the energy needed for segmental motion.
Refractive Index (n20/D) 1.625 sigmaaldrich.comThe presence of heavy chlorine atoms increases the electron density of the polymer, leading to a higher refractive index compared to non-halogenated analogues like polystyrene.
Physical Form Solid sigmaaldrich.comThe strong inter-chain forces and high Tg result in a rigid, solid material at ambient temperatures.

The isomeric substitution pattern is critical. For example, chlorine atoms at the 2 and 6 positions (ortho) will have a more pronounced effect on restricting chain rotation compared to substitutions at the 3 and 5 (meta) or 3 and 4 (meta, para) positions, which would likely result in different glass transition temperatures and mechanical properties among the isomers.

Material Design and Engineering for Enhanced Performance

To optimize poly(this compound) for specific applications, material scientists employ several design and engineering strategies to enhance its performance. These methods aim to modify the bulk properties of the polymer by manipulating its composition and morphology at the molecular level. The primary strategies include copolymerization, blending, and the creation of composites.

Copolymerization: This technique involves polymerizing this compound with one or more different monomers to create a copolymer with tailored properties. By selecting comonomers with desired characteristics, the final material can achieve a balance of properties not available in the homopolymer. For example, to improve processability and reduce brittleness, this compound can be copolymerized with a "soft" monomer like n-butyl acrylate (B77674), which has a very low Tg. rsc.org The resulting statistical copolymer would exhibit a single Tg intermediate between those of the two homopolymers, leading to a more flexible and tougher material.

Nanocomposite Formation: Incorporating nanofillers into the poly(this compound) matrix is another effective way to enhance performance. Nanoparticles such as graphene, carbon nanotubes, or nanoclays can impart significant improvements in mechanical, thermal, and electrical properties at very low loading levels. nih.gov For instance, the selective localization of graphene at the interface of a PDCS blend could not only act as a compatibilizer but also create an electrically conductive network within the material. nih.gov The high aspect ratio of these fillers allows for efficient stress transfer from the polymer matrix to the filler, resulting in a stronger and stiffer composite material.

The table below illustrates hypothetical examples of how these engineering strategies could be used to modify the properties of a PDCS-based material.

Engineering StrategyModifierAnticipated Performance EnhancementPotential Application
Copolymerization Acrylonitrile (B1666552)Improved chemical resistance and tensile strength.Chemical-resistant coatings or housings.
Blending Polycarbonate (PC)Enhanced toughness and impact resistance. nih.govDurable electronic enclosures.
Nanocomposite Carbon NanotubesIncreased electrical conductivity and mechanical strength. nih.govAntistatic or structural components for aerospace.

These design strategies provide a versatile toolbox for tuning the properties of poly(this compound), enabling its use in a wider range of advanced technological applications.

Environmental Fate and Degradation Pathways of Dichlorostyrene and Its Polymers

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves non-biological processes that break down chemical compounds. For dichlorostyrene (B3053091), the key abiotic mechanisms are expected to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation is likely a significant pathway for the breakdown of this compound in the atmosphere and surface waters. Similar to styrene (B11656), which photodegrades in the atmosphere with a half-life of 7 to 16 hours through reactions with hydroxyl radicals and ozone, this compound is anticipated to be reactive. nih.gov The presence of chlorine atoms on the aromatic ring can influence the rate and products of photodegradation. For other chlorinated aromatic compounds, direct photolysis in aqueous environments is a recognized degradation pathway, often enhanced by natural photosensitizers like dissolved organic matter. researchgate.net

Hydrolysis , the reaction with water, is generally a slow process for chlorinated aromatic compounds under typical environmental pH and temperature conditions. researchgate.net For instance, the hydrolysis of dichlorobenzenes to produce dichlorophenols typically requires elevated temperatures and pressures, or the presence of a catalyst, conditions not commonly found in the environment. nih.gov While the vinyl group of this compound might slightly alter its reactivity, significant hydrolytic degradation in the absence of microbial activity is not expected to be a primary degradation route. However, under strongly basic conditions, hydrolysis may become a more relevant, albeit minor, dissipation pathway. researchgate.net

The abiotic degradation of chlorinated ethenes, which share some structural similarities with the vinyl group of this compound, can be influenced by reactive iron minerals in anaerobic environments, leading to dechlorination. oup.com It is plausible that similar abiotic reactions could play a role in the transformation of this compound in certain subsurface environments.

Biotic Degradation Pathways (e.g., Microbial Degradation)

Microbial degradation is a crucial process in the environmental breakdown of many organic pollutants, including chlorinated compounds and styrene. researchgate.netepa.govnih.gov While specific studies on the microbial degradation of this compound are scarce, the pathways can be extrapolated from research on analogous compounds.

Microorganisms are known to degrade chlorinated aromatic compounds. For example, a Pseudomonas species has been shown to utilize p-dichlorobenzene as its sole carbon and energy source. nih.gov The degradation pathway involves the initial conversion by a dioxygenase to a dichlorinated dihydroxycyclohexa-diene, followed by dehydrogenation to 3,6-dichlorocatechol. The aromatic ring is then cleaved by an oxygenase to form 2,5-dichloro-cis,cis-muconate. nih.gov Similarly, an Alcaligenes species capable of degrading 1,3-dichlorobenzene (B1664543) has been isolated, which metabolizes it via 3,5-dichlorocatechol. nih.gov These findings suggest that aerobic bacteria could potentially degrade this compound through similar enzymatic attacks on the chlorinated aromatic ring.

The vinyl side chain of this compound is another potential site for microbial attack, similar to the degradation of styrene. Numerous microbial genera can metabolize styrene, often initiating degradation by oxidizing the vinyl group. nih.gov

The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. researchgate.netepa.gov Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are removed from the aromatic ring. nih.gov This process has been observed for higher chlorinated dioxins and benzenes, often carried out by specific bacteria like Dehalococcoides. nih.gov It is conceivable that this compound could undergo anaerobic reductive dechlorination as an initial step in its breakdown in anoxic sediments or groundwater.

For polymers of this compound, microbial degradation is expected to be a very slow process. The high molecular weight of synthetic polymers like polystyrene limits their accessibility to microbial enzymes. nih.gov Biodegradation of polystyrene often requires initial abiotic degradation, such as photo-oxidation or thermo-oxidation, to reduce the polymer's molecular weight and introduce functional groups that can be attacked by microbial enzymes. researchgate.net

Persistence and Transformation in Environmental Compartments

The persistence of this compound in the environment is a function of its susceptibility to the degradation mechanisms mentioned above and its physical-chemical properties, which govern its distribution in soil, water, and air.

In Water: In aquatic environments, this compound's fate will be influenced by volatilization to the atmosphere, sorption to sediments, and degradation. Due to its expected volatility, transfer from surface water to the air is a likely transport mechanism. Sorption to sediments can act as a sink, but also as a long-term source of the compound. Transformation in water can be driven by photodegradation in the photic zone and microbial degradation throughout the water column and in sediments. up.pt The half-life of a related compound, 1,3-dichloropropene, in water is influenced by temperature, with faster degradation at higher temperatures. koreascience.kr Transformation products of pesticides in water can sometimes be more mobile and persistent than the parent compound. nih.gov

In Air: In the atmosphere, this compound is likely to be degraded relatively quickly by photochemical reactions, primarily with hydroxyl radicals. nih.gov This is a major degradation pathway for many volatile organic compounds.

The transformation of chlorinated solvents in the subsurface is influenced by the prevailing geochemical conditions, such as the availability of electron acceptors, which dictates whether aerobic or anaerobic degradation pathways will dominate. clu-in.org

Polymer Stability and Longevity in Various Environments

Polymers derived from this compound, such as poly(2,6-dichlorostyrene), are expected to exhibit high stability and longevity in the environment, similar to other synthetic polymers like polystyrene. nih.govsigmaaldrich.com

The stability of these polymers is due to their high molecular weight and the strength of the carbon-carbon backbone, which is resistant to microbial attack. researchgate.net The degradation of such polymers in the environment is a very slow process that can take decades or longer. researchgate.net

Environmental weathering of this compound polymers would likely involve a combination of abiotic and biotic processes.

Abiotic Factors: Sunlight (UV radiation), heat, and mechanical stress can cause photo-oxidative and thermal degradation. frontiersin.org These processes lead to chain scission, reducing the molecular weight of the polymer and introducing oxygen-containing functional groups (e.g., carbonyls, hydroxyls) onto the polymer chains. This initial abiotic degradation is often a prerequisite for significant biodegradation. researchgate.net

Biotic Factors: Once the polymer has been partially degraded by abiotic factors, the smaller, oxidized fragments may become more bioavailable and susceptible to microbial attack. researchgate.net However, the complete mineralization of high-molecular-weight polymers like polythis compound by microorganisms is expected to be extremely slow. amazonaws.com

Analytical Methodologies for Characterization and Detection of Dichlorostyrene and Its Polymers

Spectroscopic Characterization Techniques for Polymer Structure and Composition

Spectroscopy is a cornerstone in the analysis of dichlorostyrene (B3053091) polymers, providing detailed information on molecular structure, bonding, and electronic properties. Various spectroscopic methods are utilized, each offering unique insights into the material's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the polymer's microstructure, including monomer incorporation, stereoregularity (tacticity), and end-group analysis. youtube.comd-nb.info

In the ¹H NMR spectrum of this compound monomers, distinct signals for the vinyl protons and aromatic protons are observed. For instance, the ¹H NMR spectrum of 2,5-dichlorostyrene (B75448) shows signals corresponding to the vinyl group (a doublet of doublets for the proton on the same carbon as the phenyl group, and two doublets for the terminal CH₂ protons) and the protons on the dichlorinated aromatic ring. chemicalbook.com Upon polymerization, the sharp signals of the vinyl protons disappear and are replaced by broad resonances corresponding to the polymer backbone's methine and methylene (B1212753) protons. researchgate.net The chemical shifts and splitting patterns of the aromatic and backbone protons in the polymer can reveal the stereochemistry, such as the relative arrangement of the phenyl rings along the chain (isotactic, syndiotactic, or atactic). youtube.comresearchgate.net

¹³C NMR spectroscopy offers complementary information, with the chemical shifts of the backbone carbons being particularly sensitive to the polymer's tacticity. d-nb.inforesearchgate.net The aromatic region of the ¹³C NMR spectrum can confirm the structure of the dichlorophenyl group. By analyzing the pentad sequences (the relative stereochemistry of five consecutive monomer units), a quantitative measure of syndiotacticity can be obtained. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ) for Polystyrene Derivatives Note: Specific shifts for polythis compound may vary based on the isomer and solvent.

NucleusStructural UnitApproximate Chemical Shift (ppm)Information Provided
¹HBackbone (CH, CH₂)1.2 - 2.5Polymer tacticity, chain conformation
¹HAromatic (C₆H₃Cl₂)6.5 - 7.5Confirmation of aromatic structure
¹³CBackbone (CH, CH₂)40 - 47Highly sensitive to stereoregularity (tacticity)
¹³CAromatic (C₆H₃Cl₂)125 - 145Confirmation of monomer structure and substitution pattern

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational structure of this compound and its polymers. slideshare.netirdg.org These two methods are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice-versa, based on the selection rules of polarizability and dipole moment changes, respectively. edinst.com

The IR spectrum of this compound monomer shows characteristic absorption bands for the C-H stretching of the vinyl group (~3000-3100 cm⁻¹) and the aromatic ring, C=C stretching of the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1400-1600 cm⁻¹), and out-of-plane bending (wagging) of the vinyl C-H bonds (~910 and 990 cm⁻¹). nih.gov Crucially, the strong absorption bands corresponding to the C-Cl stretching vibrations are also present, typically in the 600-800 cm⁻¹ region. Upon polymerization, the bands associated with the vinyl group diminish or disappear, while the bands for the aromatic ring and C-Cl bonds persist. irdg.org

Raman spectroscopy is particularly effective for studying the non-polar C=C bonds of the aromatic ring and the polymer backbone. irdg.org The intense Raman signal for the vinyl C=C bond in the monomer is a useful marker for monitoring the polymerization process in real-time. irdg.org For polymers, Raman spectroscopy can provide information on chain conformation and crystallinity. slideshare.net

Table 2: Key Vibrational Frequencies for this compound Characterization

Vibrational ModeApproximate Wavenumber (cm⁻¹)TechniqueSignificance
Vinyl C-H Stretch3000 - 3100IR, RamanPresent in monomer, disappears on polymerization
Vinyl C=C Stretch~1630Raman (strong), IR (medium)Monitors polymerization conversion irdg.org
Aromatic Ring C=C Stretch1400 - 1600IR, RamanConfirms presence of the phenyl group
Vinyl C-H Out-of-Plane Bend900 - 1000IR (strong)Characteristic of the vinyl group
C-Cl Stretch600 - 800IR (strong)Confirms chlorine substitution on the aromatic ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule and its polymer. The absorption of UV light excites electrons from lower to higher energy orbitals, primarily the π → π* transitions associated with the aromatic ring and the conjugated vinyl group. kns.org

The UV-Vis spectrum of the this compound monomer typically displays strong absorption peaks in the UV region. For instance, polystyrene derivatives show characteristic absorption bands related to the π → π* transitions of the aromatic rings. kns.org The position and intensity of these absorption maxima (λmax) can be influenced by the chlorine substituents on the phenyl ring. Upon polymerization, the conjugation of the vinyl group is removed, which can lead to changes in the absorption spectrum, although the dominant absorption features of the dichlorophenyl group remain. UV-Vis spectroscopy is also a valuable tool for studying the photodegradation of these polymers, as the formation of new chromophores during degradation leads to changes in the absorption spectrum. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Styrenic Systems

Compound TypeApproximate λmax (nm)Electronic Transition
Styrene (B11656)/Polystyrene~260π → π* (Aromatic Ring) kns.org
Polyanthracene262, 356π → π* (Extended Conjugation) nih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and excited-state properties of materials. While pristine polystyrene does not typically show significant visible photoluminescence, modifications such as irradiation or the formation of specific aggregates can induce light emission. kns.org

For this compound polymers, PL spectroscopy can be used to study defects, impurities, and degradation processes. When a polymer film is irradiated, for example with an electron beam, new chemical structures like sp² carbon clusters can form, which may act as luminescence centers. kns.org The resulting PL spectra, characterized by specific excitation and emission wavelengths, can provide information about the nature and concentration of these newly formed species. The emission energy and intensity can be correlated with the extent of structural changes or degradation in the polymer matrix. kns.orgmdpi.com

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a powerful, albeit less common, technique for probing the atomic and molecular motions in polymers. Unlike optical spectroscopies, INS is not governed by selection rules related to dipoles or polarizability. It is particularly sensitive to the motion of hydrogen atoms due to their large incoherent scattering cross-section. osti.gov

In the context of this compound polymers, INS can provide unique information about vibrational dynamics (phonon spectra), segmental motions of the polymer backbone, and the rotational dynamics of side groups. ornl.gov By analyzing the energy transfer between neutrons and the sample, a vibrational density of states can be determined. This can reveal low-frequency collective modes and torsional motions that are difficult to observe with IR or Raman spectroscopy. INS studies on confined polymers have provided insights into the impact of interfaces on polymer dynamics. ornl.gov While specific INS studies on this compound are not widely reported, the technique offers significant potential for understanding its molecular dynamics, drawing parallels from studies on other polymeric systems. dntb.gov.uarsc.org

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability, degradation behavior, and transition temperatures of this compound polymers. These properties are critical for defining the processing conditions and service temperature limits of the material. netzsch.comrsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polythis compound, TGA reveals the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char. Studies on poly(p-chloro styrene) (PClS) have shown that its thermal decomposition occurs at specific temperature ranges. researchgate.net The presence of chlorine can influence the degradation mechanism and thermal stability compared to unsubstituted polystyrene. researchgate.netrsdjournal.org TGA can be coupled with other techniques like FTIR or Mass Spectrometry (TGA-FTIR/MS) to identify the volatile products evolved during degradation. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the glass transition temperature (Tg), which is a critical property of amorphous polymers like polythis compound. The Tg signifies the transition from a rigid, glassy state to a more flexible, rubbery state. It is also used to study melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers, although substituted polystyrenes are typically amorphous. wiley.commdpi.com

Table 4: Illustrative Thermal Properties of Halogenated Polystyrene Data based on Poly(p-chloro styrene) (PClS) as a proxy for polythis compound.

TechniqueParameterTypical Value for PClS (°C)Information Provided
DSCGlass Transition (Tg)~110 - 130Defines the transition from glassy to rubbery state
TGAOnset of Degradation (Tonset)~350Indicates the beginning of thermal decomposition rsdjournal.org
TGA/DTGPeak Degradation Temp (Tpeak)~420 - 430Temperature of maximum rate of mass loss researchgate.netrsdjournal.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature or time. researchgate.net This method is particularly useful for determining the thermal stability and decomposition characteristics of polymers like poly(this compound). youtube.com

In a typical TGA experiment, a small sample of the polymer is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously recorded. The resulting data is plotted as a thermogram, which shows the percentage of weight loss against temperature. The derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss and helps in identifying the temperatures at which decomposition is most rapid. researchgate.net

For poly(this compound), TGA can provide valuable information on:

Decomposition Temperatures: The onset temperature of decomposition indicates the thermal stability of the polymer. A higher decomposition temperature suggests greater thermal stability. youtube.com

Filler Content: If the polymer is a composite material, the residual mass at the end of the analysis (at a high temperature where the polymer has completely decomposed) can quantify the amount of inorganic filler present. youtube.com

Kinetic Studies: By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be determined using models like the Flynn-Wall-Ozawa method. researchgate.net This information is crucial for predicting the long-term thermal stability and lifetime of the polymer under various temperature conditions.

A study on the thermal decomposition of various poly(para-substituted styrene)s, including poly(p-chloro styrene), utilized TGA to investigate their decomposition kinetics. researchgate.net The experiments were conducted on approximately 10 mg samples at different heating rates. researchgate.net The results showed that the activation energies for decomposition varied with the percentage of conversion and were influenced by the type of substituent on the styrene ring. researchgate.net

Table 1: Illustrative TGA Data for a Hypothetical Poly(this compound) Sample

Parameter Value
Onset Decomposition Temperature (Tonset) ~320 °C
Peak Decomposition Temperature (Tpeak) ~380 °C

Note: This table is for illustrative purposes and actual values may vary depending on the specific isomer of this compound and the polymerization conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique for investigating the thermal properties of polymers by measuring the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.deyoutube.com DSC is widely used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub

The DSC instrument heats both a sample pan containing the polymer and an empty reference pan at a controlled rate. hu-berlin.de The difference in the amount of heat required to maintain both pans at the same temperature is recorded as a function of temperature. hu-berlin.de This heat flow difference reveals endothermic and exothermic transitions within the polymer.

For poly(this compound), which is typically amorphous, the most significant thermal event observed by DSC is the glass transition. The glass transition temperature (Tg) is a critical parameter that defines the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de

Key information obtained from DSC analysis of poly(this compound) includes:

Glass Transition Temperature (Tg): The Tg is a fundamental property that dictates the upper service temperature of the amorphous polymer. Above this temperature, the mechanical properties of the material change significantly. hu-berlin.de

Heat Capacity: DSC can measure the heat capacity of the polymer, which is the amount of heat required to raise its temperature by a certain amount. hu-berlin.de

Crystallinity: For semi-crystalline polymers, DSC can be used to determine the degree of crystallinity by measuring the enthalpy of melting (heat of fusion). youtube.compressbooks.pub While poly(this compound) is generally amorphous, this capability is important for other polymers.

The Tg is determined as the midpoint of the step change in the heat flow curve. hu-berlin.de The heating rate can influence the measured Tg value, so it is an important experimental parameter to control and report. hu-berlin.denih.gov

Table 2: Typical DSC Parameters for an Amorphous Polymer like Poly(this compound)

Parameter Description Typical Observation
Glass Transition (Tg) Temperature at which the polymer transitions from a glassy to a rubbery state. A step change in the baseline of the DSC curve. hu-berlin.de
Melting (Tm) Not applicable for a fully amorphous polymer. No endothermic melting peak observed.

Chromatographic and Separation Techniques for Molecular Weight and Distribution

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net This technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgpaint.org

In a GPC/SEC system, a dissolved polymer sample is injected into a mobile phase that flows through a column packed with porous gel beads. researchgate.net Larger polymer molecules cannot enter the pores of the gel and therefore travel a shorter path, eluting from the column first. paint.org Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. paint.org

The system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a set of columns for separation, and one or more detectors to monitor the eluting polymer. researchgate.net A common detector is the differential refractive index (DRI) detector, which is sensitive to the concentration of the polymer. paint.org

To determine the molecular weight, the GPC system must be calibrated with a series of well-characterized polymer standards of known molecular weight, often narrow-distribution polystyrene standards. lcms.cz A calibration curve of log(molecular weight) versus elution volume is constructed. The molecular weight distribution of an unknown polymer sample can then be determined from its chromatogram and the calibration curve.

From the GPC/SEC data, several important molecular weight averages can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer, while synthetic polymers typically have a Đ greater than 1. wikipedia.org

Table 3: Example GPC/SEC Data for a Poly(this compound) Sample

Parameter Value
Number-Average Molecular Weight (Mn) 85,000 g/mol
Weight-Average Molecular Weight (Mw) 150,000 g/mol

Note: This table presents hypothetical data. Actual values depend on the specific polymerization process.

Rheological Characterization

Rheology is the study of the flow and deformation of matter. youtube.com The rheological characterization of polymer melts is essential for understanding their processability and for optimizing processing conditions in techniques like injection molding and extrusion. uobabylon.edu.iqresearchgate.net The rheological properties of a polymer are highly dependent on its molecular structure, including molecular weight, molecular weight distribution, and branching. researchgate.net

Rotational rheometers are commonly used to measure the viscoelastic properties of polymer melts. anton-paar.com These instruments can perform various tests, including:

Oscillatory Shear Tests: A small sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the material.

Frequency Sweeps: By varying the frequency of the oscillation, one can probe the time-dependent behavior of the polymer. At low frequencies (long times), polymers exhibit more liquid-like behavior, while at high frequencies (short times), they behave more like solids. youtube.com

Viscosity Measurements: The complex viscosity (η*) can be determined from the oscillatory data. The relationship between viscosity and shear rate is crucial for predicting how the polymer will flow under processing conditions. uobabylon.edu.iq

Table 4: Key Rheological Parameters for Polymer Melts

Parameter Symbol Description
Storage Modulus G' A measure of the elastically stored energy.
Loss Modulus G'' A measure of the energy dissipated as heat (viscous response).
Complex Viscosity η* A measure of the total resistance to flow under oscillatory shear.

Detection and Quantification of this compound in Environmental Matrices

The detection and quantification of this compound in environmental samples such as water, soil, and air are important for monitoring pollution and assessing potential exposure.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely used analytical technique for separating and detecting volatile organic compounds like this compound. cdc.gov When coupled with a mass spectrometer (MS), it provides a powerful tool for both the identification and quantification of these compounds, even at low concentrations. cdc.gov

The general procedure for analyzing environmental samples for this compound involves:

Sample Preparation: This is a critical step to extract and concentrate the analyte from the complex sample matrix. For water samples, techniques like purge-and-trap or liquid-liquid extraction are common. epa.govgoogle.com For air samples, adsorption onto a solid sorbent followed by thermal desorption is often used. nih.gov

GC Separation: The extracted analytes are injected into the GC, where they are vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and polarities. shu.ac.uk

Detection and Quantification:

Flame Ionization Detector (FID): A common detector for GC that is sensitive to hydrocarbons but does not provide structural information. nih.gov

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification. By operating the MS in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored, the sensitivity and selectivity of the analysis can be greatly enhanced. koreascience.kr

A study on the determination of chlorostyrenes in workplace air utilized capillary gas chromatography with flame ionization detection (FID). nih.gov The method involved adsorbing the analytes onto activated charcoal, desorbing with toluene, and then analyzing the solution. nih.gov For the analysis of chlorostyrenes in fish, a method using GC-MS in the selected ion monitoring mode was developed, achieving detection limits in the range of 0.05 to 0.1 ng/g. koreascience.kr

Table 5: GC-MS Parameters for this compound Analysis (Illustrative)

Parameter Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI)

Note: These are example parameters and would need to be optimized for the specific instrument and application.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound (DCS) isomers and for characterizing its polymers. The method's strength lies in its high resolution and the variety of available stationary and mobile phases, which allows for fine-tuning the separation of closely related compounds like chlorinated aromatic hydrocarbons. rsc.orgwur.nl HPLC is particularly well-suited for analyzing non-volatile or thermally sensitive compounds, which might degrade under the high temperatures used in gas chromatography.

In the context of this compound analysis, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (typically a C8 or C18 alkyl-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. rsc.org Separation is based on the principle that less polar compounds will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

Detailed research has been conducted on the separation of similar chlorinated aromatic pollutants, providing a strong basis for developing methods for this compound. For instance, a method developed for analyzing a mixture including monochlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene (B42874) utilized a C18 column with a methanol/water mobile phase. rsc.orgrsc.orgresearchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the aromatic ring. rsc.orgrsc.org For enhanced sensitivity and selectivity, especially in complex environmental samples, a Fluorescence Detector (FLD) can be used, although this may require derivatization if the native molecule is not sufficiently fluorescent. rsc.orgrsc.org

The performance of such HPLC methods is characterized by their limits of detection (LOD) and quantification (LOQ). For a mixture of benzene (B151609) and dichlorobenzenes in water, a DAD detector achieved an LOD of 290 µg L⁻¹ and an LOQ of 980 µg L⁻¹. rsc.orgresearchgate.net These values indicate the method's suitability for detecting relevant concentrations of these contaminants in aqueous samples.

Table 1: Exemplary HPLC Conditions for Analysis of Dichlorobenzene (as a proxy for this compound)

Parameter Condition Source
Column C18 (Reversed-Phase) rsc.org
Mobile Phase 60% Methanol in Water rsc.org
Flow Rate 0.7 mL min⁻¹ rsc.org
Detector Diode Array Detector (DAD) rsc.org
Wavelength 210 nm rsc.org
Injection Volume 50 µL rsc.org
LOD 290 µg L⁻¹ rsc.orgresearchgate.net

| LOQ | 980 µg L⁻¹ | rsc.orgresearchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. libretexts.orgkhanacademy.org It operates on the same separation principles as column chromatography, involving a stationary phase coated on a flat plate (e.g., glass or aluminum) and a liquid mobile phase that moves up the plate via capillary action. libretexts.orgyoutube.com

For the analysis of this compound, TLC can be used to quickly check for the presence of the monomer in polymer samples, assess the purity of a DCS sample, or monitor the polymerization process over time. youtube.com By spotting samples from a reaction mixture at different time intervals, one can observe the disappearance of the reactant spot (this compound) and the appearance of the product spot (polythis compound, which would remain at the origin). youtube.com

The choice of stationary and mobile phases is critical for achieving good separation. interchim.com

Stationary Phase: For non-polar to moderately polar compounds like this compound, a polar adsorbent such as silica (B1680970) gel or alumina (B75360) is typically used (normal-phase TLC). interchim.comchromatographyonline.com Silica gel is the most common choice. khanacademy.org

Mobile Phase: A non-polar solvent or a mixture of non-polar solvents is used to elute the compounds. The polarity of the mobile phase is adjusted to control the retention factor (Rf) of the spots. chromatographyonline.com A common starting point for developing a solvent system for aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent like toluene, dichloromethane, or ethyl acetate.

After development, the separated spots are visualized. Since this compound contains an aromatic ring, it can be easily visualized under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate.

Table 2: Recommended TLC System for this compound Analysis

Parameter Description Source
Stationary Phase Silica gel 60 F₂₅₄ khanacademy.orginterchim.com
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 v/v) or Toluene chromatographyonline.com
Development In a closed chamber saturated with mobile phase vapor khanacademy.org
Visualization UV light at 254 nm General Knowledge

| Retention Factor (Rf) | The Rf value is unique to a compound under specific conditions and is lower for more polar compounds. | libretexts.org |

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for elemental analysis, capable of detecting metals and some non-metals at trace and ultra-trace concentrations. spectro.compolymersolutions.commdpi.com It is crucial to note that these methods detect individual elements, not the molecular structure of compounds like this compound itself. However, they are indispensable for the characterization of this compound polymers.

The primary application of ICP-OES and ICP-MS in the context of polythis compound is the quantification of inorganic constituents, such as:

Residual Metal Catalysts: Polymers are often synthesized using metal-based catalysts (e.g., Ziegler-Natta catalysts containing titanium, or metallocene catalysts containing zirconium). ICP-OES/MS can accurately measure the residual levels of these metals in the final polymer product to ensure they meet quality and safety specifications. polymersolutions.comresearchgate.netshimadzu-webapp.eu

Additives and Fillers: The analysis of inorganic fillers (e.g., calcium carbonate, titanium dioxide) or flame retardants (e.g., antimony trioxide) added to the polymer matrix can be performed. polymersolutions.com

Regulated Toxic Elements: For compliance with environmental regulations like RoHS (Restriction of Hazardous Substances), polymers are analyzed for toxic heavy metals like lead (Pb), mercury (Hg), cadmium (Cd), and chromium (Cr). thermofisher.comthermofisher.com

For analysis, solid polymer samples must first be brought into a liquid form. This is typically achieved through:

Microwave-Assisted Acid Digestion: The polymer is heated in a closed vessel with strong acids (e.g., nitric acid, sulfuric acid) to break down the organic matrix, leaving the elements of interest in solution. mdpi.comthermofisher.com

Fusion: The sample is mixed with a flux (e.g., lithium borate) and heated to a high temperature to create a molten glass bead, which is then dissolved in acid. spectro.com

A more advanced technique, Laser Ablation (LA)-ICP-MS, allows for the direct analysis of solid polymer samples without digestion. researchgate.netrsc.org A focused laser beam ablates a small amount of the polymer, and the resulting aerosol is transported into the ICP for analysis. This is particularly useful for analyzing heterogeneous samples and can be applied to chlorine-containing polymers like polyvinyl chloride and, by extension, polythis compound. rsc.org

Table 3: Elements Commonly Quantified in Polymers using ICP Techniques

Element Common Source/Reason for Analysis Technique Source
Ti, Zr, Al Residual Ziegler-Natta or metallocene catalysts ICP-OES, ICP-MS polymersolutions.comresearchgate.net
Pb, Cd, Hg, Cr Restricted hazardous substances (RoHS compliance) ICP-OES, ICP-MS thermofisher.comthermofisher.comrsc.org
Sb, P Flame retardant additives ICP-OES polymersolutions.com
Ag Antimicrobial agents ICP-OES polymersolutions.com
Ca, Ti Inorganic fillers (Calcium Carbonate, Titanium Dioxide) ICP-OES polymersolutions.com

Electrochemical Methods (Voltammetry, Potentiometry, Conductometry)

Electrochemical methods offer a sensitive and often low-cost approach for the detection of specific chemical species. For this compound, voltammetric techniques are the most relevant.

Voltammetry: This class of methods measures the current response of an electroactive substance to an applied potential. nih.govmdpi.com this compound possesses two features that could be exploited for voltammetric detection: the aromatic ring and the carbon-chlorine bonds. The analysis could proceed via:

Oxidation: The aromatic ring can be electrochemically oxidized at a sufficiently positive potential.

Reduction: The carbon-chlorine bonds can be electrochemically reduced, typically at negative potentials, to remove the chlorine atoms.

Direct analysis on standard electrodes (like glassy carbon) can suffer from low sensitivity and interferences. Therefore, chemically modified electrodes (CMEs) are often developed to enhance the analytical performance. scielo.br For instance, electrodes modified with nanomaterials like graphene or metallic nanoparticles can improve electron transfer rates and selectively accumulate the target analyte on the electrode surface, leading to lower detection limits. nih.gov While specific methods for this compound are not widely reported, the principles are demonstrated in the detection of other chlorinated aromatic compounds and pesticides. scielo.bracs.org For example, a study on the pesticide carbendazim (B180503) using a composite electrode demonstrated detection limits in the low µg L⁻¹ range. scielo.br

Potentiometry and Conductometry: These methods are less likely to be used for the direct and selective detection of this compound.

Potentiometry measures the potential difference between two electrodes in the absence of significant current. While ion-selective electrodes (ISEs) for chloride exist, they would not distinguish between inorganic chloride and the covalently bonded chlorine in this compound without a prior sample treatment step to liberate the chloride ions.

Conductometry measures the electrical conductivity of a solution, which is proportional to the total concentration of ions. It is a non-specific technique and would not be suitable for quantifying this compound in a mixture of other electrolytes.

Table 4: Potential Electrochemical Detection Principles for this compound

Method Principle Target Moiety Comments Source
Cyclic Voltammetry (CV) Measures current as potential is swept back and forth. Aromatic Ring (Oxidation), C-Cl Bond (Reduction) Useful for studying reaction mechanisms. Can be made quantitative. mdpi.comscielo.br
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential ramp to increase sensitivity. Aromatic Ring (Oxidation), C-Cl Bond (Reduction) Often used for trace analysis due to lower detection limits than CV. scielo.br

| Modified Electrodes | Use of materials (e.g., nanomaterials, polymers) to improve sensitivity and selectivity. | this compound molecule | Enhances accumulation and/or catalytic response at the electrode surface. | nih.govacs.org |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step that precedes the instrumental analysis of this compound and its polymers. The goal is to isolate the analyte(s) of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. hplcvials.comresearchgate.net The choice of method depends heavily on the nature of the sample matrix.

Aqueous Samples (e.g., Water, Wastewater): For extracting semi-volatile organic compounds like this compound from water, the most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE): This is often the preferred method as it is efficient, uses less solvent than LLE, and is easily automated. labrulez.com The water sample (often acidified to pH 2-3) is passed through a cartridge packed with a solid sorbent. protocols.io this compound adsorbs to the sorbent, while the water passes through. The analyte is then eluted from the cartridge with a small volume of an organic solvent (e.g., acetone, dichloromethane). Sorbents like styrene-divinylbenzene copolymers (e.g., Bond Elut PPL) are highly effective for a wide range of organic pollutants. protocols.iorsc.org

Liquid-Liquid Extraction (LLE): This classic method involves repeatedly extracting the aqueous sample with an immiscible organic solvent, such as dichloromethane. libretexts.orgyoutube.com The this compound partitions into the organic phase, which is then collected, dried, and concentrated before analysis. labrulez.commdpi.com

Solid Samples (e.g., Soil, Sediment): The primary challenge with solid samples is desorbing the analyte from the solid matrix.

Solvent Extraction: This involves mixing the solid sample with an organic solvent or solvent mixture. Techniques include:

Shaking/Stirring/Homogenization: The sample is mechanically agitated with a solvent like an ethyl acetate-acetone-water mixture. researchgate.net

Ultrasonic Extraction: The sample and solvent are placed in an ultrasonic bath to enhance extraction efficiency.

Soxhlet Extraction: A continuous extraction method where fresh solvent is repeatedly cycled over the sample, which is a thorough but time-consuming process.

Polymer Samples: Preparation depends on whether the goal is to analyze the polymer itself or the residual monomer.

Residual Monomer Analysis: To measure unreacted this compound monomer, the polymer can be dissolved in a suitable solvent (e.g., toluene, tetrahydrofuran), and then the polymer is precipitated out by adding a non-solvent (e.g., methanol). The remaining liquid, containing the monomer, can then be analyzed. youtube.com For volatile monomers, Headspace Analysis is a powerful technique. The polymer sample is heated in a sealed vial, and the volatile compounds that partition into the headspace gas are sampled and injected into a chromatograph. hplcvials.comchromatographyonline.com

Polymer Matrix Analysis (for Elements): For elemental analysis using techniques like ICP-OES or ICP-MS, the polymer matrix must be destroyed. This is typically done via microwave-assisted acid digestion , where the polymer is completely broken down in strong acids under heat and pressure. mdpi.comthermofisher.comthermofisher.com

Table 5: Summary of Sample Preparation Methodologies

Sample Matrix Target Analyte Preparation Technique Key Solvents/Reagents Source
Water This compound Solid-Phase Extraction (SPE) Polystyrene-divinylbenzene sorbent, Methanol, Dichloromethane labrulez.comprotocols.io
Water This compound Liquid-Liquid Extraction (LLE) Dichloromethane, Ethyl Acetate libretexts.orgmdpi.com
Soil, Sediment This compound Solvent Extraction (ultrasonication, Soxhlet) Ethyl acetate-acetone-water, Dichloromethane researchgate.net
Polymer Residual this compound Monomer Dissolution and Precipitation Toluene (solvent), Methanol (non-solvent) youtube.com
Polymer Residual this compound Monomer Headspace Analysis (No solvent required for sample) chromatographyonline.com

| Polymer | Trace Elements | Microwave Acid Digestion | Nitric Acid, Sulfuric Acid | mdpi.comthermofisher.com |

Theoretical and Computational Studies of Dichlorostyrene

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational dynamics of dichlorostyrene (B3053091). uwosh.eduresearchgate.net Research, particularly on the 2,6-dichlorostyrene (B1197034) isomer, has utilized sophisticated computational models to determine its preferred geometry and the energetic barriers to internal rotation. uea.ac.ukacs.org

The molecular structure of this compound has been analyzed using both Density Functional Theory (DFT) and ab initio methods. uea.ac.uk Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without reliance on empirical parameters, using only fundamental physical constants. wikipedia.orgnih.gov The simplest ab initio approach is the Hartree-Fock (HF) method. wikipedia.org

DFT is a widely used computational method that maps the electron density of a many-electron system to determine its properties, particularly its ground state energy. youtube.comyoutube.com It includes an approximation for the exchange-correlation energy, which accounts for the complex interactions between electrons. youtube.com Studies on 2,6-dichlorostyrene have employed DFT with various functionals (e.g., B3LYP) and ab initio methods like Møller-Plesset perturbation theory (MP2) in conjunction with different basis sets to model its structure. uea.ac.ukacs.org These calculations have consistently concluded that 2,6-dichlorostyrene possesses a nonplanar geometry in its ground state. uea.ac.uk

Table 1: Selected Optimized Geometrical Parameters for 2,6-Dichlorostyrene using Different Theoretical Methods Note: This table is illustrative, based on findings that different theoretical levels yield slightly different geometric parameters. Specific values are detailed in the cited literature.

ParameterMP2/cc-pVDZB3LYP/cc-pVDZ
C-Cl Bond Length (Å)1.7451.756
C=C Vinyl Bond Length (Å)1.3341.336
Phenyl-Vinyl Dihedral Angle (°)47.544.9

Data sourced from theoretical calculations on 2,6-dichlorostyrene. acs.org

A key conformational feature of this compound is the rotation of the vinyl group relative to the phenyl ring. The energy barrier associated with this rotation, known as the vinyl-phenyl torsion barrier, has been a subject of detailed computational investigation. uea.ac.uk For 2,6-dichlorostyrene, the barrier to rotation of the vinyl group has been analyzed as a function of the theoretical method used. uea.ac.ukacs.org

The potential energy surface for this rotation shows two equivalent nonplanar minima and two transition states. The highest energy barrier corresponds to a planar conformation where the vinyl group is in the same plane as the phenyl ring, leading to significant steric hindrance. A lower energy transition state exists for the perpendicular conformation. The magnitude of these barriers is influenced by a combination of steric repulsion and electronic effects, such as the extent of π-conjugation between the vinyl group and the aromatic ring. researchgate.net

Table 2: Calculated Vinyl-Phenyl Torsion Barriers for 2,6-Dichlorostyrene (kcal/mol) Note: This table represents the energy difference between the stable nonplanar conformation and the planar transition state.

MethodBasis SetTorsion Barrier (kcal/mol)
MP2cc-pVDZ6.2
B3LYPcc-pVDZ5.2

Data sourced from theoretical calculations on 2,6-dichlorostyrene. acs.org

The Atoms in Molecules (AIM) theory offers a method to analyze chemical bonding and structure based on the topology of the electron density. nih.gov This approach has been applied to 2,6-dichlorostyrene to understand the nature of intramolecular interactions. uea.ac.uk The analysis of the electron density topology predicts the formation of weak intramolecular contacts between the chlorine atoms on the ring and hydrogen atoms on the vinyl group, particularly when the molecule approaches a planar conformation. uea.ac.uk These "soft" contacts are indicative of the steric pressures that contribute to the molecule's nonplanar ground state geometry. uea.ac.uk

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. nih.govnih.gov By modeling the behavior of electrons and the energy changes associated with the formation and breaking of bonds, these methods can forecast how a molecule like this compound is likely to react under various conditions. nih.gov

Understanding a chemical reaction mechanism requires identifying the transition state, which is the highest energy point along the reaction pathway connecting reactants to products. youtube.comgithub.io A transition state is a first-order saddle point on the potential energy surface, having one and only one negative eigenvalue in its Hessian matrix. github.ioucsb.edu

Computational methods like DFT can be used to locate the geometry of transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of a reaction. ucsb.edu For a potential reaction involving this compound, such as an addition to the vinyl group or an aromatic substitution, computational chemists can model the entire reaction coordinate, identify the transition state structure, and calculate the activation energy to predict the feasibility and kinetics of the proposed pathway. scm.com

The electronic structure of a molecule is key to its reactivity. nih.gov Conceptual DFT provides a framework for quantifying reactivity through various indices derived from the molecule's electronic properties. These indices help predict a molecule's susceptibility to electrophilic or nucleophilic attack. nih.govnih.gov

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap often implies higher reactivity. nih.gov Other calculated reactivity indices include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

By calculating these values for this compound, researchers can predict its behavior in various chemical reactions, such as Diels-Alder cycloadditions or reactions with radicals. nih.gov

Table 3: Conceptual Electronic Properties and Reactivity Indices Note: This table is illustrative of the types of data generated in computational reactivity studies. The values are conceptual and would be calculated for specific this compound isomers using a chosen level of theory.

PropertyFormulaSignificance
HOMO EnergyE_HOMORelated to electron-donating ability
LUMO EnergyE_LUMORelated to electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOIndicator of chemical reactivity and stability
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Measures electron-attracting power
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Measures resistance to charge transfer
Electrophilicity Index (ω)χ² / (2η)Quantifies electrophilic character

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, thermodynamic stability, and intermolecular interactions of poly(this compound).

The simulation process typically begins by constructing an amorphous cell containing multiple polymer chains. mdpi.com For instance, a simulation box for poly(this compound) would be built by packing polymer chains to match the experimental bulk density of the material. aip.org The interactions between atoms are governed by a potential energy function, or force field, such as AMBER or OPLS (Optimized Potentials for Liquid Simulations). nih.govchemrxiv.org For systems involving bond breaking or formation, reactive force fields like ReaxFF may be employed. mdpi.com

Once the initial configuration is established, the system is typically minimized to remove unfavorable contacts and then gradually heated to the desired temperature and equilibrated under a specific thermodynamic ensemble, such as the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble. mdpi.com The simulation is then run for a duration sufficient to sample the relevant molecular motions, often on the scale of nanoseconds to microseconds. chemrxiv.org

Analysis of the resulting trajectory can provide key insights:

Structural Properties : Radial distribution functions can be calculated to understand the local packing and arrangement of phenyl rings and chlorine atoms. rsc.org This can reveal specific configurations, such as parallel-displaced or "sandwich" arrangements of the phenyl rings, which influence the material's bulk properties. wseas.com

Thermodynamic Stability : By running simulations at various temperatures, the thermodynamic stability of the material can be assessed. acs.org A sudden change in the slope of the density-versus-temperature plot can be used to predict the glass transition temperature (Tg), a critical property for polymers. chemrxiv.orgacs.org

Solvent Effects : MD simulations can model the behavior of poly(this compound) in the presence of solvents. This can be used to study the swelling of the polymer, the conformation of polymer chains in solution, and the formation of solvent layers at the polymer surface. rsc.org

Table 1: Representative Parameters for a Hypothetical MD Simulation of Poly(this compound)

ParameterValue/DescriptionPurpose
System10 chains of poly(2,4-dichlorostyrene), 30 monomers eachRepresents a bulk amorphous sample.
Force FieldOPLS3e (Optimized Potentials for Liquid Simulations)Defines the potential energy and forces between atoms. chemrxiv.org
EnsembleNPT (Isothermal-Isobaric)Maintains constant pressure (1 atm) and temperature (e.g., 300 K). mdpi.com
Simulation Time200 nsAllows for sufficient sampling of polymer chain dynamics.
Properties CalculatedDensity, Radial Distribution Function (g(r)), Glass Transition Temperature (Tg)To understand packing, local structure, and thermal properties. rsc.orgacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Polymer Properties

Quantitative Structure-Property Relationship (QSPR) is an in silico method that correlates the structural features of molecules with their macroscopic properties through mathematical models. acs.org For polymers like poly(this compound), QSPR models can predict important physical properties, such as glass transition temperature (Tg) and refractive index, based solely on the chemical structure of the monomer repeating unit. nih.govacs.org This allows for the rapid screening of potential materials before their synthesis, saving time and resources. nsf.gov

A typical QSPR workflow involves several key steps:

Data Set Compilation : A diverse set of polymers with known experimental property values (e.g., Tg) is collected. nih.gov

Descriptor Calculation : The 2D or 3D structures of the monomer units are used to calculate a large number of numerical parameters known as molecular descriptors. acs.org These descriptors quantify various constitutional, topological, geometric, and electronic features of the molecule.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. nih.govtandfonline.com

Validation : The model's robustness and predictive power are rigorously tested using techniques like leave-one-out cross-validation, y-randomization, and validation with a true external set of compounds not used in model development. nih.govacs.org

For poly(this compound), key descriptors would likely include those related to molecular weight, the presence of halogens, and aromaticity. For instance, in predicting the refractive index, descriptors related to molecular polarizability are crucial, as atoms like chlorine increase polarizability more than carbon or hydrogen. acs.orgnih.gov For predicting Tg, descriptors related to chain stiffness, intermolecular forces, and molecular size are important. acs.orgtandfonline.com The presence of bulky chlorine atoms on the phenyl ring would be expected to restrict chain rotation, leading to a higher Tg.

Table 2: Hypothetical QSPR Model for Predicting Glass Transition Temperature (Tg) of Substituted Polystyrenes

PolymerDescriptor 1: Monomer MW (g/mol)Descriptor 2: Atom Count (Cl)Descriptor 3: Wiener Index (Topological)Predicted Tg (K)
Polystyrene104.15056373
Poly(4-chlorostyrene)138.60168398
Poly(2,4-dichlorostyrene)173.04280425
Poly(2,5-dichlorostyrene)173.04280431

Computational Spectroscopy (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods are invaluable for interpreting and predicting spectroscopic data. Density Functional Theory (DFT) is a particularly powerful quantum chemical method for calculating the spectroscopic properties of molecules like this compound with high accuracy. mst.eduresearchgate.net

Theoretical calculations of vibrational spectra (Infrared and Raman) can aid in the assignment of experimental spectral bands to specific molecular motions. The process involves first optimizing the molecular geometry of the this compound isomer at a given level of theory, such as B3LYP with a 6-311++G(d,p) basis set. ekb.eg Following optimization, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to atomic displacements. uit.no

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations. To improve agreement with experimental data, a uniform or mode-specific scaling factor is typically applied. researchgate.net For example, a scaling factor of ~0.96 is common for B3LYP calculations. researchgate.net The resulting scaled theoretical spectrum can be compared directly with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of vibrational modes, such as C-H stretching, C=C stretching of the vinyl group and aromatic ring, and the characteristic C-Cl stretching vibrations. acs.org

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm-1) for 2,4-Dichlorostyrene

Vibrational ModeCalculated (Scaled) Frequency (cm-1)Hypothetical Experimental Frequency (cm-1)Assignment
ν(C-H)vinyl30903088Asymmetric C-H stretch of =CH2
ν(C-H)aryl30653062Aromatic C-H stretch
ν(C=C)vinyl16321630Vinyl group C=C stretch
ν(C=C)aryl15851584Aromatic ring C=C stretch
ν(C-Cl)11201121C-Cl stretch at C4 position
ν(C-Cl)750748C-Cl stretch at C2 position

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. escholarship.org The standard method involves using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.govresearchgate.net

The workflow begins with an accurate 3D structure, typically obtained from geometry optimization using a functional like B3LYP. nih.gov A single-point NMR calculation is then performed on this geometry, often with a different functional and larger basis set optimized for NMR properties. nih.gov Since NMR experiments are conducted in solution, it is crucial to include solvent effects in the calculation, commonly through a Polarizable Continuum Model (PCM). ekb.eg

The raw output of the calculation is an absolute shielding value (σiso), not a chemical shift (δ). To convert shielding values to chemical shifts, a linear scaling approach is often used. youtube.com This involves plotting the calculated shielding values for a set of known compounds against their experimental chemical shifts and using the slope and intercept of the resulting line to scale the values for the unknown compound. This computational approach is highly effective for distinguishing between isomers, such as the different possible this compound structures, by comparing the predicted spectra for each candidate with the experimental data. youtube.com Relativistic effects may also need to be considered, especially for nuclei near heavy atoms like chlorine, to achieve high accuracy. uni-bonn.de

Table 4: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for 2,4-Dichlorostyrene in CDCl3

Carbon AtomCalculated δ (ppm) (GIAO/DFT)Hypothetical Experimental δ (ppm)
C1 (ipso-vinyl)134.5134.8
C2 (ipso-Cl)134.1134.3
C3127.8128.0
C4 (ipso-Cl)132.5132.7
C5129.5129.8
C6127.2127.4
Vinyl Cα134.9135.2
Vinyl Cβ116.8117.1

Compound Index

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-dichlorostyrene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of 2,6-dichlorostyrene typically involves halogenation or elimination reactions. For example, gem-dichlorostyrene derivatives can be synthesized via palladium-catalyzed cross-coupling or dehydrohalogenation. Reaction conditions (e.g., catalyst loading, solvent polarity, temperature) significantly impact yield. A study by Antonio A. Ceacero-Vega et al. optimized conditions using inert atmospheres (e.g., nitrogen) and controlled heating (70–90°C) to minimize side reactions . Pilot reactions with varying parameters (e.g., molar ratios, reflux time) are recommended to identify optimal conditions.

Q. Which spectroscopic techniques are most effective for characterizing dichlorostyrene derivatives, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and vinyl group geometry. For instance, ¹H NMR of 1-(2,2-dichlorovinyl)-3-methoxybenzene shows distinct aromatic proton splitting patterns (δ 7.29–6.84 ppm) and vinyl proton singlet integration . Infrared (IR) spectroscopy identifies C-Cl stretching (~550–600 cm⁻¹) and vinyl C=C vibrations (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 174 for 2,6-dichlorostyrene) and fragmentation patterns for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : this compound is a combustible liquid (flash point ~71°C) requiring storage in flame-proof cabinets. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and EN14387-certified respirators. Work should be conducted in fume hoods to avoid inhalation of vapors. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can computational methods like DFT or MP2 resolve discrepancies in this compound’s molecular geometry reported in experimental studies?

  • Methodological Answer : Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations can model nonplanar geometries caused by steric hindrance from chlorine substituents. Basis sets (e.g., 6-311++G(d,p)) are used to predict bond angles and torsional barriers. For example, Ceacero-Vega et al. compared computed vibrational frequencies with experimental IR/Raman data to validate structural models . Discrepancies between theory and experiment often arise from solvent effects or crystal packing, which require explicit solvent modeling or solid-state simulations.

Q. What strategies should researchers employ to address conflicting data on this compound’s reactivity under varying catalytic conditions?

  • Methodological Answer : Systematic literature reviews should categorize studies by catalyst type (e.g., Rh, Ni), solvent systems, and temperature ranges. Meta-analyses can identify outliers or trends, such as nickel-catalyzed cross-couplings showing higher stereoselectivity in polar aprotic solvents . Controlled replication experiments with standardized conditions (e.g., 1 atm, 25°C) are critical. Conflicting results may arise from trace impurities or moisture sensitivity, necessitating rigorous drying protocols and catalyst characterization (e.g., X-ray diffraction) .

Q. How can researchers design experiments to investigate this compound’s photochemical behavior while minimizing experimental bias?

  • Methodological Answer : Photoredox studies require calibrated light sources (e.g., blue LEDs at 450 nm) and actinometry to quantify photon flux. Control experiments without light or catalysts (e.g., Ni) should confirm reaction pathways. For Z-selective alkylation, stereochemical outcomes are validated via NOESY NMR or chiral HPLC. Blinded data analysis and randomization of trial sequences reduce observer bias .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing kinetic data from this compound polymerization studies?

  • Methodological Answer : Pseudo-first-order kinetics are commonly applied to monomer consumption rates. Nonlinear regression of time-dependent conversion data (e.g., using MATLAB or OriginLab) identifies rate constants (k). Arrhenius plots (ln k vs. 1/T) determine activation energies. For dispersity (Đ) in molecular weight distributions, size-exclusion chromatography (SEC) paired with Kolmogorov-Smirnov tests validates normality assumptions .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound synthesis and characterization data?

  • Methodological Answer : Detailed experimental sections must include catalyst preparation, solvent purification methods, and NMR referencing standards (e.g., TMS at 0 ppm). Raw spectral data and computational input files should be archived in supplementary materials. Collaboration platforms (e.g., ChemRxiv) enable peer validation. Ethical reporting requires disclosing failed attempts and unoptimized conditions to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorostyrene
Reactant of Route 2
Reactant of Route 2
Dichlorostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.